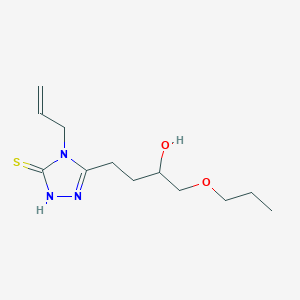

4-(4-allyl-5-mercapto-4H-1,2,4-triazol-3-yl)-1-propoxy-2-butanol

Descripción general

Descripción

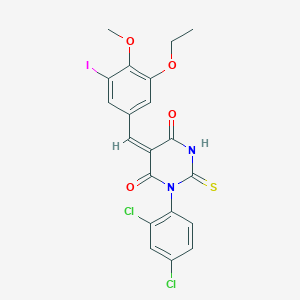

1,2,4-Triazole derivatives are a class of heterocyclic compounds featuring a five-membered ring with three nitrogen atoms. These compounds are known for their diverse chemical properties and have been studied extensively for their potential in various applications, including medicinal chemistry, due to their biological activities. The specific compound of interest incorporates a 1,2,4-triazole ring substituted with an allyl and mercapto group, further modified with a propoxybutanol side chain, suggesting unique physicochemical and potentially bioactive properties.

Synthesis Analysis

The synthesis of 1,2,4-triazole derivatives often involves multi-step reactions starting from various precursors. For instance, Tirlapur et al. (2009) describe the synthesis of a series of 1,2,4-triazole derivatives by reacting 1,4-bis[4-amino5-mercapto 1,2,4-triazol-3-yl] butane with substituted aromatic aldehydes, followed by further reactions with substituted amines (Tirlapur, Yuvaraj, Patil, & Udupi, 2009). These synthetic routes highlight the versatility of 1,2,4-triazole chemistry in generating compounds with diverse functional groups, which could be adapted to synthesize the compound .

Molecular Structure AnalysisThe molecular structure of 1,2,4-triazole derivatives has been characterized using various spectroscopic methods. For example, Jebas et al. (2013) reported the crystal structure of butyrate and 1,3-dioxane derivatives, providing insights into the molecular arrangements and interactions in the solid state (Jebas, Fun, Quah, Ooi, Rambabu, Vijayakumar, & Sarveswari, 2013). Similar structural analysis techniques could be applied to ascertain the molecular geometry, bonding, and crystal packing of "4-(4-allyl-5-mercapto-4H-1,2,4-triazol-3-yl)-1-propoxy-2-butanol."

Chemical Reactions and Properties

1,2,4-Triazole derivatives engage in a variety of chemical reactions, reflecting their chemical properties. The reactivity often involves the triazole ring and the functional groups attached to it, enabling the synthesis of complex molecules. Haggam (2021) discusses the microwave-assisted synthesis of double-headed derivatives of 1,2,4-triazole, highlighting the efficiency of such methods in producing novel compounds with significant yields (Haggam, 2021).

Mecanismo De Acción

Direcciones Futuras

Propiedades

IUPAC Name |

3-(3-hydroxy-4-propoxybutyl)-4-prop-2-enyl-1H-1,2,4-triazole-5-thione | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H21N3O2S/c1-3-7-15-11(13-14-12(15)18)6-5-10(16)9-17-8-4-2/h3,10,16H,1,4-9H2,2H3,(H,14,18) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NZCVTPRHJFNFIN-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCOCC(CCC1=NNC(=S)N1CC=C)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H21N3O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID501333201 | |

| Record name | 3-(3-hydroxy-4-propoxybutyl)-4-prop-2-enyl-1H-1,2,4-triazole-5-thione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID501333201 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

271.38 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

31.1 [ug/mL] (The mean of the results at pH 7.4) | |

| Record name | SID24805787 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

Product Name |

3-(3-hydroxy-4-propoxybutyl)-4-prop-2-enyl-1H-1,2,4-triazole-5-thione | |

CAS RN |

328009-06-9 | |

| Record name | 3-(3-hydroxy-4-propoxybutyl)-4-prop-2-enyl-1H-1,2,4-triazole-5-thione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID501333201 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

methanol](/img/structure/B4922791.png)

![1-benzoyl-3-[(4-methyl-3-nitrophenyl)sulfonyl]imidazolidine](/img/structure/B4922811.png)

![ethyl (5-{[2,5-dimethyl-1-(4-nitrophenyl)-1H-pyrrol-3-yl]methylene}-2,4-dioxo-1,3-thiazolidin-3-yl)acetate](/img/structure/B4922826.png)

![4-{4-[2-(2,4-dimethylphenoxy)ethoxy]-3-methoxybenzylidene}-1-phenyl-3,5-pyrazolidinedione](/img/structure/B4922841.png)

![N-(1-{1-[(5-methyl-3-isoxazolyl)carbonyl]-4-piperidinyl}-1H-pyrazol-5-yl)-3-phenylpropanamide](/img/structure/B4922857.png)

![methyl 5-{[1-(2,4-difluorophenyl)-4,5,6,7-tetrahydro-1H-indazol-4-yl]amino}-5-oxopentanoate](/img/structure/B4922860.png)

![4-[3-(2-chlorophenyl)-1,2,4-oxadiazol-5-yl]-N-cyclohexylbutanamide](/img/structure/B4922865.png)

![4-{4-[2-methoxy-4-(1-propen-1-yl)phenoxy]butoxy}benzaldehyde](/img/structure/B4922872.png)

![N-benzyl-N-{[5-(2-nitrophenyl)-2-furyl]methyl}ethanamine](/img/structure/B4922888.png)

![N-[5-(5,7-dimethyl-1,3-benzoxazol-2-yl)-2-methylphenyl]-2-(3,5-dimethylphenoxy)acetamide](/img/structure/B4922896.png)